molecular formula C8H14ClN3O B2845012 3-Cyclobutyloxy-1-methylpyrazol-4-amine;hydrochloride CAS No. 2375270-18-9

3-Cyclobutyloxy-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B2845012
CAS No.: 2375270-18-9
M. Wt: 203.67
InChI Key: XGMKAWJIYOOREW-UHFFFAOYSA-N
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Description

3-Cyclobutyloxy-1-methylpyrazol-4-amine hydrochloride is a pyrazole-based compound characterized by a cyclobutyloxy substituent at the 3-position and a methyl group at the 1-position of the pyrazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name

3-cyclobutyloxy-1-methylpyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-11-5-7(9)8(10-11)12-6-3-2-4-6;/h5-6H,2-4,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMKAWJIYOOREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC2CCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyloxy-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 3-cyclobutyloxy-1-methylpyrazole with hydrochloric acid. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Purification: The product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyloxy-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the cyclobutyloxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Cyclobutyloxy-1-methylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclobutyloxy-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its cyclobutyloxy group , which differentiates it from related pyrazole derivatives:

  • 3-Cyclopropoxy-1-methylpyrazol-4-amine hydrochloride (): Replacing cyclobutyl with cyclopropyl reduces steric bulk and ring strain. Cyclopropane’s smaller size (3-membered ring vs. 4-membered) may decrease lipophilicity and alter binding affinity in biological systems.
  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): Incorporates a pyridinyl group at the 1-position and cyclopropylamine at the 4-position.
Physicochemical Properties
Compound Melting Point (°C) Solubility (HCl Salt) Key Spectral Data (NMR/HRMS)
3-Cyclobutyloxy-1-methylpyrazol-4-amine HCl Not reported High (inferred) Likely δ 1.5–2.5 ppm (cyclobutyl CH₂)
N-Cyclopropyl-3-methylpyrazole derivative () 104.0–107.0 Moderate HRMS m/z 215 ([M+H]⁺)
3-Chloro-N-(2-methoxyethyl)pyrazole HCl () 157–158 High ¹H NMR δ 3.27 (methoxy)

Key Observations :

  • Cyclobutyloxy’s larger ring may confer higher lipophilicity than cyclopropoxy analogues, influencing membrane permeability.
  • Hydrochloride salts universally improve aqueous solubility, critical for drug formulation (e.g., famotidine HCl in ).

Research and Development Considerations

  • Analytical Methods : RP-HPLC () is suitable for purity assessment, with mobile phases optimized for polar pyrazole derivatives.
  • Stability : Hydrochloride salts require controlled storage (e.g., dry,低温) to prevent degradation, as emphasized for methylpyrazole derivatives ().
  • Applications: Potential use in kinase inhibitors, GPCR modulators, or materials science (e.g., ligand design for metal-organic frameworks).

Q & A

Q. What are the common synthetic routes for 3-Cyclobutyloxy-1-methylpyrazol-4-amine;hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclobutanol derivatives and 1-methylpyrazol-4-amine. A base (e.g., NaOH) facilitates nucleophilic substitution between cyclobutyl ether intermediates and the pyrazole amine. Hydrochloride salt formation is achieved via HCl treatment. Key parameters include:
  • Temperature : 60–80°C for cyclobutyloxy group coupling .

  • Solvent : Ethanol or DMF for improved solubility of intermediates .

  • Catalysts : Copper(I) bromide or Pd catalysts for cross-coupling steps .
    Yield optimization requires purification via recrystallization or column chromatography .

    • Data Table : Example Reaction Conditions
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclobutylationCyclobutyl bromide, NaOH, EtOH, 70°C6592%
Hydrochloride Salt FormationHCl (gaseous), EtOAc8598%

Q. How is the structural conformation of this compound characterized?

  • Methodological Answer : Use X-ray crystallography to resolve bond angles and cyclobutyl ring strain. NMR (¹H/¹³C) confirms substituent positions:
  • ¹H NMR : Cyclobutyl protons appear as multiplet peaks (δ 2.5–3.5 ppm); pyrazole methyl group at δ 2.1–2.3 ppm .
  • HRMS : Molecular ion [M+H]⁺ matches theoretical mass (e.g., C₉H₁₄ClN₃O: 231.08 g/mol) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :
  • Solubility : Highly soluble in polar solvents (DMSO, ethanol); limited in water (<1 mg/mL). Adjust pH to 4–6 for aqueous stability .
  • Stability : Store at -20°C in anhydrous conditions to prevent hydrochloride salt hydrolysis. Monitor degradation via HPLC (retention time shifts) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity in related pyrazole derivatives?

  • Methodological Answer : Compare analogs by substituting the cyclobutyloxy group with methoxy or trifluoromethyl groups. Use in vitro assays (e.g., kinase inhibition, antimicrobial activity) to identify key functional groups. For example:
  • Cyclobutyloxy : Enhances lipophilicity, improving blood-brain barrier penetration .

  • Methylpyrazole : Stabilizes interactions with hydrophobic enzyme pockets .

    • Data Table : Comparative Bioactivity of Pyrazole Analogs
CompoundAnticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)
3-Cyclobutyloxy derivative12.525
3-Methoxy analog 18.350
3-Trifluoromethyl analog 8.710

Q. What advanced analytical methods resolve contradictions in reported bioactivity data?

  • Methodological Answer : Discrepancies often arise from impurities or assay variability. Mitigate via:
  • HPLC-MS : Verify compound purity (>95%) and detect trace byproducts .
  • Dose-response curves : Use standardized cell lines (e.g., HEK293) and controls (e.g., cisplatin for cytotoxicity) .

Q. How can computational modeling predict metabolic pathways and pharmacokinetics?

  • Methodological Answer :
  • Molecular docking : Simulate binding to cytochrome P450 enzymes (CYP3A4) to predict hepatic metabolism .
  • ADMET predictors : Estimate logP (2.1) and plasma protein binding (>90%) using tools like SwissADME .

Q. What strategies improve yield in multi-step synthesis while minimizing side reactions?

  • Methodological Answer :
  • Flow chemistry : Reduces intermediate degradation via precise temperature/residence time control .
  • DoE (Design of Experiments) : Optimize parameters like catalyst loading (0.5–2 mol%) and stoichiometry (1:1.2 amine:cyclobutyl reagent) .

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